molecular formula C9H8FN3 B8419014 1-(2-Fluorophenyl)-4-methyl-1H-1,2,3-triazole

1-(2-Fluorophenyl)-4-methyl-1H-1,2,3-triazole

Cat. No. B8419014
M. Wt: 177.18 g/mol
InChI Key: UWUKYOFOKJSWSO-UHFFFAOYSA-N
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Patent
US08742097B2

Procedure details

As described for example 60c, 1-(1-(2-fluorophenyl)-4-methyl-4,5-dihydro-1H-1,2,3-triazol-5-yl)piperidine (1.32 g, 5.32 mmol), instead of 1-[3-(4-fluoro-phenyl)-5-methyl-4,5-dihydro-3H-[1,2,3]triazol-4-yl]-piperidine, was converted to the title compound (616 mg, 65%) which was obtained as a colourless liquid. MS: m/e=178.1 [M+H]+.
Name
1-(1-(2-fluorophenyl)-4-methyl-4,5-dihydro-1H-1,2,3-triazol-5-yl)piperidine
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
1-[3-(4-fluoro-phenyl)-5-methyl-4,5-dihydro-3H-[1,2,3]triazol-4-yl]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH:12](N2CCCCC2)[CH:11]([CH3:19])[N:10]=[N:9]1.FC1C=CC(N2C(N3CCCCC3)C(C)N=N2)=CC=1>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH:12]=[C:11]([CH3:19])[N:10]=[N:9]1

Inputs

Step One
Name
1-(1-(2-fluorophenyl)-4-methyl-4,5-dihydro-1H-1,2,3-triazol-5-yl)piperidine
Quantity
1.32 g
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=NC(C1N1CCCCC1)C
Step Two
Name
1-[3-(4-fluoro-phenyl)-5-methyl-4,5-dihydro-3H-[1,2,3]triazol-4-yl]-piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)N1N=NC(C1N1CCCCC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1N=NC(=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 616 mg
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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